Berotralstat - 1809010-50-1

Berotralstat

Catalog Number: EVT-261743
CAS Number: 1809010-50-1
Molecular Formula: C30H26F4N6O
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Berotralstat, previously known as BCX7353, is a synthetic small-molecule compound classified as a plasma kallikrein inhibitor. [] It is a potent and highly selective inhibitor of human plasma kallikrein, a serine protease that plays a key role in the kallikrein-kinin system, responsible for the generation of bradykinin. [] In scientific research, berotralstat is employed to investigate the role of the kallikrein-kinin system in various physiological and pathological processes, including inflammation, blood pressure regulation, and angioedema.

Future Directions
  • Investigating its long-term safety and efficacy: While initial studies have shown promising results, further research is needed to fully understand the long-term safety and effectiveness of berotralstat in various patient populations. []

  • Exploring its potential in other diseases: Preclinical and clinical studies should investigate the potential therapeutic benefits of berotralstat in other conditions where the kallikrein-kinin system is involved. []

  • Optimizing its pharmacokinetic profile: Research focused on improving the absorption, distribution, metabolism, and excretion of berotralstat could enhance its therapeutic efficacy and reduce potential side effects. []

  • Developing combination therapies: Combining berotralstat with other therapeutic agents targeting different components of the kallikrein-kinin system or other relevant pathways could offer synergistic benefits in treating HAE and other diseases. []

Synthesis Analysis

Berotralstat is synthesized through a multi-step process that emphasizes asymmetric synthesis techniques. The synthesis begins with readily available chiral substrates, progressing through various chemical transformations to introduce necessary functional groups and achieve the desired stereochemistry. The process includes steps such as regioselective bromination, coupling reactions, and cyclization, ultimately yielding Berotralstat in high purity .

Technical Details

  • Starting Materials: The synthesis utilizes commercially available chiral compounds.
  • Key Reactions: The synthesis involves several reactions including:
    • Bromination
    • Coupling (e.g., Sonogashira coupling)
    • Cyclization (e.g., Larock-type cyclization)

These methods ensure that the final product maintains its chiral integrity and therapeutic effectiveness.

Molecular Structure Analysis

The molecular structure of Berotralstat reveals significant features that contribute to its biological activity. It contains multiple functional groups that facilitate interaction with the plasma kallikrein enzyme.

Structure Data

  • Chemical Formula: C30H26F4N6O2HClC_{30}H_{26}F_{4}N_{6}O\cdot 2HCl
  • Molecular Weight: 635.49 g/mol
  • Stereochemistry: The compound has one stereocenter, existing predominantly in the (R)-configuration .

The structural design allows for effective binding to the target enzyme, inhibiting its activity and thereby reducing bradykinin levels in circulation.

Chemical Reactions Analysis

Berotralstat undergoes various chemical reactions during its synthesis and when interacting with biological systems.

Reactions and Technical Details

  1. Synthesis Reactions: As mentioned earlier, key reactions include bromination and coupling.
  2. Biological Interaction: In vivo, Berotralstat inhibits plasma kallikrein activity, leading to decreased production of bradykinin, which is responsible for angioedema attacks.

The compound's reactivity profile is essential for its pharmacological action, as it must effectively bind to its target without undergoing rapid degradation.

Mechanism of Action

The mechanism of action of Berotralstat involves competitive inhibition of plasma kallikrein. By binding to the active site of this enzyme, Berotralstat prevents it from cleaving high-molecular-weight kininogen into bradykinin.

Process Data

  • Target Enzyme: Plasma Kallikrein
  • Inhibition Type: Competitive inhibition
  • Outcome: Reduced bradykinin levels lead to fewer episodes of angioedema.

This mechanism is crucial for managing hereditary angioedema symptoms effectively.

Physical and Chemical Properties Analysis

Berotralstat exhibits several physical and chemical properties that are critical for its formulation and stability.

Physical Properties

  • Appearance: Off-white powder
  • Solubility: High solubility across physiological pH ranges (pH 1.2 to pH 6.8) which supports rapid dissolution and bioavailability .

Chemical Properties

  • Stability: The compound shows good stability under standard storage conditions with no significant degradation noted over time.
  • Polymorphism: Various solid-state forms exist (e.g., dihydrochloride), each with distinct physical properties such as melting points and solubility profiles .

These properties are vital for ensuring effective delivery in clinical settings.

Applications

Berotralstat is primarily used in the management of hereditary angioedema. Its ability to reduce attack frequency makes it a valuable therapeutic option for patients suffering from this debilitating condition.

Scientific Uses

  • Clinical Trials: Berotralstat has been evaluated in multiple clinical trials demonstrating its efficacy in reducing the frequency of angioedema attacks compared to placebo treatments.
  • Research Applications: Ongoing studies are exploring its potential applications in other conditions related to bradykinin dysregulation .
Introduction to Berotralstat

Pharmacological Classification and Therapeutic Category

Berotralstat belongs to the plasma kallikrein inhibitor pharmacological class (ATC code: B06AB02) and is therapeutically categorized as a prophylactic agent for hereditary angioedema. Its mechanism centers on high-affinity binding to the active site of plasma kallikrein (Ki ≈ 1.4 nM), a serine protease that cleaves high-molecular-weight kininogen to release bradykinin. In HAE patients with C1-esterase inhibitor deficiency, dysregulated kallikrein activity drives excessive bradykinin production, causing angioedema attacks. By potently inhibiting plasma kallikrein, berotralstat reduces bradykinin generation, thereby preventing vascular leakage and tissue swelling without directly affecting bradykinin receptors [1] [4] [7].

Berotralstat exhibits exceptional selectivity, showing minimal inhibition (<30%) against related serine proteases including thrombin, factor Xa, plasmin, and trypsin at pharmacologically relevant concentrations. This specificity profile minimizes off-target effects and distinguishes it from broader-spectrum protease inhibitors. Therapeutically, berotralstat occupies a unique position as the first oral non-steroidal agent for HAE prophylaxis, differing fundamentally from injectable alternatives:

  • Monoclonal antibodies: Lanadelumab (anti-plasma kallikrein IgG1)
  • C1-esterase inhibitors: Human plasma-derived (Cinryze, Haegarda) or recombinant (Ruconest)
  • Androgen derivatives: Danazol (attenuated hepatic kallikrein synthesis)

This mechanistic distinction underpins berotralstat's clinical utility in long-term prophylaxis while avoiding the hormonal effects associated with androgen therapies [1] [4] [9].

Table 1: Pharmacotherapeutic Classification of Hereditary Angioedema Agents

Mechanistic ClassRepresentative AgentsAdministration RouteMolecular Target
Plasma Kallikrein InhibitorsBerotralstat, LanadelumabOral, SubcutaneousPlasma Kallikrein
C1 Esterase InhibitorsCinryze, Haegarda, RuconestIntravenous, SubcutaneousC1 Esterase
Bradykinin B2 Receptor AntagonistsIcatibantSubcutaneousBradykinin B2 Receptor
Androgen DerivativesDanazol, StanozololOralHepatic Protein Synthesis

Historical Development and Regulatory Milestones

The development of berotralstat (originally designated BCX-7353) exemplifies structure-guided drug design applied to address unmet needs in rare disease management. Discovered and developed by BioCryst Pharmaceuticals, berotralstat emerged from systematic structure-activity relationship (SAR) optimization of lead compounds identified through screening against plasma kallikrein. The program focused on achieving oral bioavailability, sustained target engagement, and selectivity—properties historically challenging for serine protease inhibitors [1] [3] [8].

The clinical development pathway featured a robust phase 2/3 program establishing proof-of-concept and definitive efficacy:

  • Phase 2 (APeX-1; NCT02870972): Double-blind, dose-ranging study (n=77) demonstrating significant dose-dependent attack reduction (75% decrease at 125mg/day) versus placebo [1]
  • Phase 3 (APeX-2; NCT03485911): Randomized, placebo-controlled trial (n=121) confirming efficacy at 110mg (30% reduction) and 150mg (44% reduction) doses over 24 weeks, with sustained response through 48 weeks [3] [4] [8]
  • Phase 3 (APeX-J; NCT03873116): Japanese trial establishing consistent efficacy and safety profiles in Asian populations [3]

Regulatory approvals reflect global recognition of berotralstat's therapeutic value:

Table 2: Key Regulatory Milestones for Berotralstat

DateJurisdictionAgencyApproval Scope
December 3, 2020United StatesFDAProphylaxis in patients ≥12 years
April 30, 2021European UnionEMAProphylaxis in patients ≥12 years
January 20, 2021JapanPMDAProphylaxis in patients ≥12 years
June 6, 2022CanadaHealth CanadaProphylaxis in patients ≥12 years

These approvals established berotralstat as the first orally administered non-steroidal therapy for HAE prophylaxis, fulfilling a significant unmet need for convenient long-term management. Post-marketing commitments include ongoing long-term safety studies (APeX-S; NCT03472040) and real-world effectiveness assessments [3] [5] [8].

Molecular Structure and Physicochemical Properties

Berotralstat (chemical name: 2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide) possesses a defined stereochemical configuration critical to its pharmacological activity. The molecular structure incorporates three pharmacophores essential for target binding: (1) a p-aminomethylphenylpyrazole moiety occupying the S1 pocket, (2) a trifluoromethyl group enhancing hydrophobic interactions, and (3) a chiral benzylic center with (R)-configuration enabling optimal orientation within the active site. This configuration yields approximately 100-fold greater potency than the (S)-enantiomer against plasma kallikrein [3] [7] [10].

The compound's structural complexity is reflected in its molecular formula (C30H26F4N6O; free base) and molecular weight (562.57 g/mol). Berotralstat hydrochloride (C30H28Cl2F4N6O; MW: 635.49 g/mol) is the approved salt form, enhancing crystallinity and formulation stability. The hydrochloride salt displays favorable solid-state properties including non-hygroscopic behavior and thermal stability up to 150°C, facilitating capsule formulation development [6] [7] [10].

Table 3: Physicochemical Profile of Berotralstat Hydrochloride

PropertyValueSignificance
Molecular Weight635.49 g/mol (HCl salt)Medium-sized molecule with drug-like properties
XLogP4.86Moderate lipophilicity
Topological Polar Surface Area (TPSA)108.24 ŲModerate polarity influencing membrane permeability
Hydrogen Bond Donors3Impacts solubility and membrane transport
Hydrogen Bond Acceptors6Influences solvation and protein binding
Rotatable Bonds11Affects conformational flexibility and bioavailability
Solubility (pH 7.4)<1 μg/mLLow aqueous solubility requiring formulation optimization
pKa (Basic)9.29 (aminomethyl group)Influences ionization state and absorption profile

The molecule's balanced lipophilicity (cLogP ≈ 4.86) contributes to reasonable membrane permeability while necessitating specialized formulation approaches to overcome dissolution-limited absorption. Berotralstat exhibits pH-dependent solubility, with increased dissolution under acidic conditions (gastric pH) but precipitation risk at intestinal pH, explaining the requirement for administration with food to enhance bioavailability. The compound demonstrates high plasma protein binding (>90%), contributing to its sustained pharmacodynamic effect despite moderate systemic exposure. Metabolism occurs primarily via hepatic CYP2D6 and CYP3A4, producing inactive metabolites that undergo renal elimination [4] [7] [9].

The solid-state chemistry of berotralstat hydrochloride has been optimized for pharmaceutical processing, exhibiting polymorphic stability and compatibility with standard capsule excipients including colloidal silicon dioxide, crospovidone, magnesium stearate, and pregelatinized starch. These formulation characteristics support its presentation as immediate-release capsules (110 mg and 150 mg strengths) for once-daily dosing [4] [10].

Table 4: Structural and Chemical Identifiers for Berotralstat

Identifier TypeValue
CAS Registry Number (free base)1809010-50-1
CAS Registry Number (HCl salt)1809010-52-3
PubChem CID (free base)137528262
PubChem CID (HCl salt)139030242
DrugBank AccessionDB15117
UNII Code (free base)8L7893MR4I
UNII Code (HCl salt)88SH1NBL2B
InChI KeyUXNXMBYCBRBRFD-MUUNZHRXSA-N
SMILES (free base)NCC1=CC(=CC=C1)N1N=C(C=C1C(=O)NC1=CC(=CC=C1F)C@@HNCC1CC1)C(F)(F)F

The comprehensive characterization of berotralstat's molecular architecture and physicochemical behavior provides the foundation for its optimized therapeutic performance as a pioneering oral therapy in hereditary angioedema management [3] [7] [10].

Properties

CAS Number

1809010-50-1

Product Name

Berotralstat

IUPAC Name

2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

Molecular Formula

C30H26F4N6O

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1

InChI Key

UXNXMBYCBRBRFD-MUUNZHRXSA-N

SMILES

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N

Solubility

Soluble in DMSO

Synonyms

Berotralstat

Canonical SMILES

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N

Isomeric SMILES

C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.